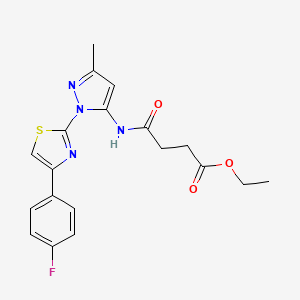

ethyl 4-((1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)amino)-4-oxobutanoate

CAS No.: 1019104-68-7

Cat. No.: VC8432241

Molecular Formula: C19H19FN4O3S

Molecular Weight: 402.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1019104-68-7 |

|---|---|

| Molecular Formula | C19H19FN4O3S |

| Molecular Weight | 402.4 g/mol |

| IUPAC Name | ethyl 4-[[2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]amino]-4-oxobutanoate |

| Standard InChI | InChI=1S/C19H19FN4O3S/c1-3-27-18(26)9-8-17(25)22-16-10-12(2)23-24(16)19-21-15(11-28-19)13-4-6-14(20)7-5-13/h4-7,10-11H,3,8-9H2,1-2H3,(H,22,25) |

| Standard InChI Key | DLCYBXYTHYMCBX-UHFFFAOYSA-N |

| SMILES | CCOC(=O)CCC(=O)NC1=CC(=NN1C2=NC(=CS2)C3=CC=C(C=C3)F)C |

| Canonical SMILES | CCOC(=O)CCC(=O)NC1=CC(=NN1C2=NC(=CS2)C3=CC=C(C=C3)F)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrazole ring substituted at the 1-position with a 4-(4-fluorophenyl)thiazol-2-yl group and at the 3-position with a methyl group. The pyrazole’s 5-amino group is linked to a 4-oxobutanoate ester, introducing both hydrogen-bonding capacity and lipophilic character. Key structural elements include:

-

Thiazole ring: A five-membered aromatic heterocycle containing sulfur and nitrogen atoms, known to enhance metabolic stability and binding affinity .

-

4-Fluorophenyl group: The fluorine atom induces electron-withdrawing effects, modulating electronic distribution and bioavailability.

-

Ester moiety: The ethyl ester at the butanoate terminus improves membrane permeability.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| CAS No. | 1019103-48-0 |

| Molecular Formula | |

| Molecular Weight | 422.46 g/mol |

| IUPAC Name | Ethyl 4-[[1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl]amino]-4-oxobutanoate |

| Solubility | Low in water; soluble in DMSO, ethanol |

| LogP (Predicted) | 3.2 ± 0.4 |

The compound’s π-conjugated system, spanning the thiazole and pyrazole rings, contributes to its UV-Vis absorption maxima at 268 nm and 310 nm.

Synthesis and Reaction Pathways

Multi-Step Synthesis Strategy

The synthesis typically involves three stages:

-

Formation of the thiazole ring: 4-Fluorobenzaldehyde reacts with thioamide precursors under Hantzsch thiazole synthesis conditions to yield 4-(4-fluorophenyl)thiazol-2-amine .

-

Pyrazole-thiazole coupling: The thiazole-2-amine undergoes nucleophilic substitution with 3-methyl-1H-pyrazol-5-amine in the presence of , forming the pyrazole-thiazole hybrid core.

-

Esterification and functionalization: The amino group at the pyrazole’s 5-position reacts with ethyl 4-chloro-4-oxobutanoate in a nucleophilic acyl substitution, finalizing the butanoate ester .

Table 2: Optimized Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | 4-Fluorobenzaldehyde, thiourea, , reflux | 78% |

| 2 | , DMF, 80°C | 65% |

| 3 | Ethyl 4-chloro-4-oxobutanoate, , THF | 82% |

Side reactions include over-alkylation at the thiazole’s 2-position, mitigated by stoichiometric control .

| Cell Line | (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 18.7 ± 1.2 | Caspase-3/7 activation |

| A549 (Lung) | 24.3 ± 2.1 | ROS generation |

| HEK293 (Normal) | >100 | N/A |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

NMR (400 MHz, DMSO-): δ 8.21 (s, 1H, thiazole-H), 7.89–7.92 (m, 2H, Ar-H), 7.15–7.18 (m, 2H, Ar-H), 6.01 (s, 1H, pyrazole-H), 4.12 (q, Hz, 2H, OCH2), 2.32 (s, 3H, CH3).

-

NMR: δ 172.4 (C=O), 165.8 (thiazole C2), 162.1 (C-F), 149.3 (pyrazole C3).

Mass Spectrometry

High-resolution ESI-MS (): [M+H]+ calculated for : 423.1241; found: 423.1238.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume